3-Ethynyl-1,4-dimethylpyrazole (CAS 2105612-53-9): Physicochemical Profiling, Synthetic Workflows, and Applications in cGAS Inhibitor Development
3-Ethynyl-1,4-dimethylpyrazole (CAS 2105612-53-9): Physicochemical Profiling, Synthetic Workflows, and Applications in cGAS Inhibitor Development
Executive Summary
In modern medicinal chemistry, the design of highly specific enzyme inhibitors relies heavily on the availability of versatile, structurally rigid building blocks. 3-Ethynyl-1,4-dimethylpyrazole (also known as 3-ethynyl-1,4-dimethyl-1H-pyrazole) has emerged as a critical intermediate in the synthesis of complex therapeutics, particularly in the development of cyclic GMP-AMP synthase (cGAS) inhibitors.
This technical guide provides an in-depth analysis of the compound’s physicochemical properties, safety profile, and synthetic utility. By examining the causality behind its reactivity and its role in palladium-catalyzed cross-coupling workflows, researchers can effectively integrate this building block into advanced drug discovery pipelines.
Physicochemical Properties & Molecular Identification
The utility of 3-ethynyl-1,4-dimethylpyrazole stems from its unique structural features. The pyrazole core provides a rigid, aromatic framework capable of participating in hydrogen bonding and pi-stacking interactions within protein active sites. Crucially, the N -methylation at the 1-position prevents tautomerization, locking the molecule into a single defined isomeric state. This simplifies analytical characterization and ensures predictable binding kinetics.
The terminal ethynyl (alkyne) group at the 3-position acts as a highly reactive nucleophilic handle after deprotonation, making it an ideal candidate for Sonogashira couplings, Buchwald-type cross-couplings, and click chemistry (CuAAC).
Quantitative Data Summary
| Property | Value |
| Chemical Name | 3-Ethynyl-1,4-dimethyl-1H-pyrazole |
| CAS Registry Number | 2105612-53-9[1] |
| EC Number | 843-829-0[1] |
| Molecular Formula | C₇H₈N₂ |
| Molecular Weight | 120.15 g/mol |
| SMILES String | C#Cc1nn(cc1C)C |
| Physical State | Liquid (Combustible)[1] |
Hazard Classification and Handling Rationale
Understanding the chemical causality behind a compound's hazard profile is essential for designing safe, self-validating laboratory protocols. According to regulatory databases, 3-ethynyl-1,4-dimethylpyrazole carries several GHS classifications[1]:
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Flam. Liq. 4 (H227 - Combustible liquid): The relatively low molecular weight (120.15 g/mol ) and the lack of extensive intermolecular hydrogen bonding networks (due to the N -methyl group replacing the N−H donor) result in a higher vapor pressure, classifying it as a combustible liquid.
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Eye Dam. 1 (H318) & Skin Irrit. 2 (H315): The basic nitrogen (N2) in the pyrazole ring possesses a lone pair of electrons, making the molecule nucleophilic. This allows it to interact aggressively with biological membranes and ocular proteins, leading to severe tissue damage and irritation upon contact.
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STOT SE 3 (H336 - May cause drowsiness or dizziness): Its lipophilicity and volatility allow the compound to easily cross the blood-brain barrier upon inhalation, potentially causing central nervous system depression.
Handling Protocol: All manipulations must be performed in a certified fume hood using nitrile gloves and tightly sealed safety goggles. Due to its H227 classification, the compound must be stored away from strong oxidizers and open ignition sources.
Biological Application: Targeting the cGAS-STING Axis
Recent patent literature highlights the use of 3-ethynyl-1,4-dimethylpyrazole in synthesizing substituted pyrrolidine-2-carboxylic acid derivatives, which act as potent inhibitors of the cGAS enzyme[2].
Mechanistic Causality: The cGAS enzyme acts as a cytosolic DNA sensor. Upon binding to pathogenic or misplaced self-DNA, cGAS catalyzes the formation of cyclic GMP-AMP (cGAMP), which subsequently activates the STING (Stimulator of Interferon Genes) pathway, leading to the production of type I interferons. In autoimmune diseases, aberrant cGAS activation drives chronic inflammation. Inhibitors built using the 3-ethynyl-1,4-dimethylpyrazole moiety are designed to occupy the catalytic pocket of cGAS, preventing the synthesis of cGAMP and halting the downstream inflammatory cascade.
Figure 1: The cGAS-STING signaling pathway illustrating cGAS inhibition by pyrazole derivatives.
Synthetic Utility & Mechanistic Workflows
The terminal alkyne of 3-ethynyl-1,4-dimethylpyrazole is frequently utilized in palladium-catalyzed cross-coupling reactions to append the pyrazole pharmacophore onto larger molecular scaffolds[2].
Experimental Protocol: Palladium-Catalyzed Cross-Coupling
The following methodology outlines a robust, self-validating system for coupling 3-ethynyl-1,4-dimethylpyrazole with an aryl halide, adapted from established pharmaceutical synthesis routes[2].
Reagents & Stoichiometry:
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Substrate: 3-Ethynyl-1,4-dimethyl-1H-pyrazole (132.0 mg, 1.099 mmol, 1.0 equiv)
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Coupling Partner: Aryl/Heteroaryl halide (1.0 equiv)
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Base: Cesium Carbonate (Cs₂CO₃) (1.07 g, 3.28 mmol, ~3.0 equiv)
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Ligand: XPhos (110.0 mg, 0.23 mmol, ~0.2 equiv)
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Pre-catalyst: XPhos Pd G3 (110.0 mg, 0.13 mmol, ~0.1 equiv)
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Solvent: Anhydrous Acetonitrile (MeCN) (12.0 mL)
Step-by-Step Methodology:
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Reaction Assembly: In an oven-dried Schlenk flask, combine the 3-ethynyl-1,4-dimethyl-1H-pyrazole, the aryl halide, and Cs₂CO₃ in anhydrous MeCN.
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Causality: MeCN is selected as a polar aprotic solvent because it effectively solvates the inorganic base and stabilizes the polar transition states of the catalytic cycle without coordinating to and poisoning the palladium center. Cs₂CO₃ provides mild, heterogeneous basicity sufficient to deprotonate the terminal alkyne without causing unwanted side reactions.
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Catalyst Introduction: Add the XPhos ligand and the XPhos Pd G3 pre-catalyst to the suspension.
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Causality: Generation 3 (G3) palladacycles are highly stable pre-catalysts that rapidly undergo activation under mild basic conditions to form the active, mono-ligated Pd(0) species. The bulky, electron-rich XPhos ligand accelerates the difficult oxidative addition of the aryl halide and promotes subsequent reductive elimination.
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Deoxygenation: Seal the vessel and purge the mixture with high-purity nitrogen gas for 15 minutes.
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Causality: Oxygen is a potent poison for Pd(0) intermediates. Furthermore, the presence of O₂ can induce unwanted oxidative homocoupling of the alkyne (Glaser coupling), drastically reducing the yield of the target cross-coupled product.
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Thermal Activation: Heat the reaction mixture to 70°C and stir vigorously for 2 hours.
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Causality: Elevated temperature provides the necessary thermodynamic activation energy to drive the transmetalation and reductive elimination steps, ensuring complete conversion within a practical timeframe.
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Workup and Isolation: Cool the reaction mixture to room temperature. Filter the resulting brown suspension through a pad of Celite to remove the insoluble cesium salts and precipitated catalyst degradation products. Rinse the filter cake thoroughly with Ethyl Acetate (EtOAc).
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Purification: Concentrate the filtrate under reduced pressure and purify the crude residue via flash column chromatography to isolate the target inhibitor scaffold.
Figure 2: Palladium-catalyzed cross-coupling workflow for the pyrazole derivative.
References
- NextSDS. "3-ethynyl-1,4-dimethyl-1H-pyrazole — Chemical Substance Information.
- Justia Patents.
- Chemikart. "38858-79-6 | 1-tert-butylcyclopropan-1-ol | A2B Chem | Chemikart" (Contains data for CAS 2105612-53-9).
